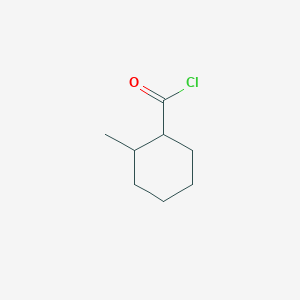

2-Methylcyclohexane-1-carbonyl chloride

Description

Historical Context and Evolution of Acyl Chlorides as Foundational Synthetic Intermediates

The discovery and development of acyl chlorides marked a significant milestone in the history of organic chemistry. Their enhanced reactivity compared to their parent carboxylic acids was quickly recognized, establishing them as powerful acylating agents. Initially, reagents like phosphorus pentachloride (PCl₅) were employed for their synthesis from carboxylic acids. chemguide.co.uk Over time, milder and more selective reagents such as thionyl chloride (SOCl₂) and oxalyl chloride were introduced, offering greater control over chemical reactions and expanding the synthetic utility of acyl chlorides. wikipedia.orgchemguide.co.uk This evolution in synthetic methodology has solidified the role of acyl chlorides as indispensable tools for creating a vast array of organic compounds, from simple esters and amides to complex pharmaceuticals and polymers. nih.gov

Strategic Significance of Cyclic Acyl Chlorides in Contemporary Chemical Transformations

Cyclic acyl chlorides, such as 2-Methylcyclohexane-1-carbonyl chloride, are of particular strategic importance in modern organic synthesis. The cyclic scaffold introduces conformational rigidity and stereochemical elements that can be exploited to achieve high levels of selectivity in chemical reactions. wikipedia.org The presence of the methyl group in the 2-position of the cyclohexane (B81311) ring in this compound, for instance, can influence the stereochemical outcome of reactions at the carbonyl center. This makes such compounds valuable in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical to the function of the target molecule, particularly in the fields of medicinal chemistry and materials science. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMWXVAUXAJKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374934 | |

| Record name | 2-methylcyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90403-98-8 | |

| Record name | 2-methylcyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Profile of 2 Methylcyclohexane 1 Carbonyl Chloride

General Properties

Below is a table summarizing the key identifiers and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 90403-98-8 | nih.gov |

| Molecular Formula | C₈H₁₃ClO | nih.gov |

| Molecular Weight | 160.64 g/mol | nih.gov |

| Canonical SMILES | CC1CCCCC1C(=O)Cl | nih.gov |

| InChIKey | KGMWXVAUXAJKIV-UHFFFAOYSA-N | nih.gov |

Tabulated Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data for this compound in public databases, this section provides predicted data and typical spectral features for analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride is characterized by a strong C=O stretching absorption band, typically appearing in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch of a corresponding carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton on the carbon bearing the carbonyl group (the α-proton) would be expected to appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The methyl protons would likely appear as a doublet, and the remaining cyclohexyl protons would produce a complex series of overlapping multiplets.

¹³C NMR: The carbonyl carbon is highly deshielded and would appear at a chemical shift typically in the range of 160-180 ppm. The carbons of the cyclohexane ring and the methyl group would appear in the upfield region of the spectrum.

Chemical Reactivity and Transformation Pathways of 2 Methylcyclohexane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of the reactivity of 2-methylcyclohexane-1-carbonyl chloride is the nucleophilic acyl substitution mechanism. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product.

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. This method is often preferred over Fischer esterification due to its faster reaction rates and irreversible nature under typical conditions. The reaction is generally carried out in the presence of a base, such as pyridine (B92270), which neutralizes the hydrogen chloride byproduct.

A specific application of this reactivity is found in the synthesis of esters of 4(and 5)-chloro-trans-2-methylcyclohexane-1-carboxylic acid. In a documented procedure, the corresponding acyl chloride is reacted with various alcohols in the presence of pyridine and a solvent like benzene (B151609). For instance, the reaction with 2-pentanol (B3026449) proceeds by adding the acyl chloride to a cold solution of the alcohol and pyridine, followed by heating to ensure the completion of the reaction. google.com The product ester is then isolated through a series of aqueous extractions to remove the pyridinium (B92312) hydrochloride byproduct and any unreacted starting materials. google.com

Table 1: Esterification of Substituted this compound

| Reactant 1 (Acyl Chloride) | Reactant 2 (Alcohol) | Base | Solvent | Product |

| 4(and 5)-chloro-trans-2-methylcyclohexane-1-carbonyl chloride | 2-Pentanol | Pyridine | Benzene | 1-Methylbutyl 4(and 5)-chloro-trans-2-methylcyclohexanecarboxylate |

| 4(and 5)-chloro-trans-2-methylcyclohexane-1-carbonyl chloride | 1,1-Dimethylpropanol | Pyridine | Benzene | 1,1-Dimethylpropyl 4(and 5)-chloro-trans-2-methylcyclohexanecarboxylate |

| 4(and 5)-chloro-trans-2-methylcyclohexane-1-carbonyl chloride | 1-Methylpropanol | Pyridine | Benzene | 1-Methylpropyl 4(and 5)-chloro-trans-2-methylcyclohexanecarboxylate |

Data sourced from patent US4761280A. google.com

This compound readily reacts with ammonia, primary amines, and secondary amines to form the corresponding primary, secondary, and tertiary amides, respectively. These reactions are typically fast and are often carried out at room temperature. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the hydrogen chloride that is formed. While specific literature detailing the synthesis of amides from this compound is not abundant, the general reactivity of acyl chlorides suggests that these transformations are highly feasible and would follow established protocols. The existence of 2-methylcyclohexane-1-carboxamide is confirmed in chemical databases. google.com

Table 2: Representative Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Ammonia (NH₃) | 2-Methylcyclohexane-1-carboxamide |

| This compound | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-methylcyclohexane-1-carboxamide |

| This compound | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-methylcyclohexane-1-carboxamide |

The reaction of an acyl chloride with a carboxylate salt is a standard and efficient method for the preparation of carboxylic acid anhydrides. Therefore, this compound can be reacted with a salt of a carboxylic acid, such as sodium 2-methylcyclohexanecarboxylate, to form the corresponding symmetric anhydride, 2-methylcyclohexanecarboxylic anhydride. Similarly, reaction with a salt of a different carboxylic acid would yield a mixed anhydride. This reaction proceeds via a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile.

Table 3: Representative Anhydride Formation Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Sodium 2-methylcyclohexanecarboxylate | 2-Methylcyclohexanecarboxylic anhydride |

| This compound | Sodium acetate | Acetic 2-methylcyclohexanecarboxylic anhydride |

The electrophilic nature of the carbonyl carbon in this compound allows it to react with a variety of other nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) and organocuprates (R₂CuLi) can be employed. Grignard reagents typically add twice to acyl chlorides to produce tertiary alcohols after workup. In contrast, organocuprates (Gilman reagents) are less reactive and generally add only once, providing a method for the synthesis of ketones. google.com Thus, reaction of this compound with a Gilman reagent would be expected to yield a 2-methylcyclohexyl ketone.

Furthermore, this compound can serve as an electrophile in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can acylate aromatic compounds, leading to the formation of aryl 2-methylcyclohexyl ketones.

Cyclization Reactions Initiated by the Acyl Chloride Moiety

The acyl chloride functional group can also be a key participant in intramolecular reactions, leading to the formation of cyclic structures.

While specific examples involving this compound are not readily found in the surveyed literature, a pertinent example of an intramolecular reaction initiated by an acyl chloride is the intramolecular Friedel-Crafts acylation. If the 2-methylcyclohexane ring were attached to a suitable aromatic moiety through a flexible chain, the acyl chloride could react intramolecularly with the aromatic ring in the presence of a Lewis acid to form a fused polycyclic ketone. The feasibility of such a reaction would depend on the length and nature of the linking chain, which governs the thermodynamic stability of the resulting ring system.

Intermolecular Cyclization Strategies and Related Methodologies

Intermolecular cyclization reactions are fundamental in constructing complex cyclic and heterocyclic scaffolds from acyclic or simpler cyclic precursors. This compound, with its reactive acyl chloride group, can serve as a key building block in several such strategies, including Friedel-Crafts acylation and potentially as a precursor for Nazarov cyclization substrates.

Friedel-Crafts Acylation:

One of the most prominent intermolecular reactions involving acyl chlorides is the Friedel-Crafts acylation. sigmaaldrich.comucalgary.causask.cakhanacademy.orgmasterorganicchemistry.com This reaction facilitates the formation of a new carbon-carbon bond between an aromatic ring and the carbonyl carbon of the acyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). sigmaaldrich.comucalgary.causask.cakhanacademy.orgmasterorganicchemistry.com The electrophile in this reaction is a resonance-stabilized acylium ion, generated from the reaction between the acyl chloride and the Lewis acid. sigmaaldrich.comucalgary.causask.ca

In the context of this compound, it can be reacted with an aromatic compound, such as benzene or its derivatives, to yield an aryl 2-methylcyclohexyl ketone. This ketone can then potentially undergo further intramolecular cyclization depending on the nature of the aromatic ring and the reaction conditions, leading to the formation of polycyclic systems. The general mechanism involves the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring. usask.ca

Table 1: Hypothetical Friedel-Crafts Acylation of Benzene with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzene | AlCl₃ | (2-Methylcyclohexyl)(phenyl)methanone |

Nazarov Cyclization Precursor:

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgresearchgate.netthieme.deorganic-chemistry.orgillinois.edu While this compound is not a direct substrate for this reaction, it can be a precursor to the necessary divinyl ketone. For instance, it could be reacted with a vinyl organometallic reagent, such as vinylmagnesium bromide, to form a vinyl ketone. Subsequent reaction of this intermediate with another equivalent of a vinyl nucleophile could generate the divinyl ketone substrate required for the Nazarov cyclization. The cyclization itself is an acid-catalyzed 4π-electrocyclic ring closure. wikipedia.orgorganic-chemistry.orgillinois.edu

Rearrangement Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound can undergo rearrangement reactions, particularly through the formation of a carbocation intermediate. These rearrangements are driven by the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org

The solvolysis of 2-methylcyclohexyl derivatives, such as 2-methylcyclohexyl tosylate, provides insight into the rearrangement behavior of the corresponding carbocation. rsc.orgwhiterose.ac.uk Studies on the solvolysis of isomeric 2-methyl-4-tert-butylcyclohexyl tosylates have shown that the stereochemistry of the starting material influences the product distribution, with cis-isomers yielding a higher proportion of rearranged products. rsc.org This suggests the involvement of neighboring group participation and the formation of carbocation intermediates that can undergo rearrangement.

A common rearrangement is the 1,2-hydride shift, where a hydrogen atom with its bonding electrons migrates to an adjacent carbocation center, leading to a more stable carbocation. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org For instance, if a secondary carbocation is formed at the C1 position of the cyclohexane ring (after loss of the -COCl group as a leaving group under certain conditions), a hydride shift from C2 could potentially lead to a more stable tertiary carbocation at C2. The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com

Table 2: Potential Carbocation Rearrangements in the 2-Methylcyclohexyl System

| Initial Carbocation | Rearrangement Type | Resulting Carbocation | Driving Force |

| 1-(2-Methylcyclohexyl) Cation (Secondary) | 1,2-Hydride Shift | 2-Methylcyclohexyl Cation (Tertiary) | Increased carbocation stability |

Reductive Transformations of the Acyl Chloride Functional Group

The acyl chloride functional group in this compound is readily susceptible to reduction by various hydride-donating reagents. The outcome of the reduction, either a primary alcohol or an aldehyde, is dependent on the nature of the reducing agent employed.

Reduction to Primary Alcohol:

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride to the corresponding primary alcohol, 2-methylcyclohexanemethanol. youtube.com The reaction proceeds through the initial formation of an aldehyde, which is then rapidly reduced further to the alcohol. youtube.com

Table 3: Reduction of this compound to 2-Methylcyclohexanemethanol

| Starting Material | Reducing Agent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-Methylcyclohexanemethanol |

Reduction to Aldehyde:

The selective reduction of an acyl chloride to an aldehyde requires the use of a milder, more sterically hindered reducing agent that reacts more slowly with the aldehyde product than with the starting acyl chloride. libretexts.org This allows for the isolation of the aldehyde before it can be further reduced. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) and diisobutylaluminum hydride (DIBAL-H) are commonly used for this transformation. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgquora.comlibretexts.orgorganic-chemistry.orgstackexchange.com These reagents are less reactive than LiAlH₄ due to the steric bulk of the alkoxy or alkyl groups on the aluminum atom. masterorganicchemistry.com

Table 4: Selective Reduction of this compound to 2-Methylcyclohexanecarbaldehyde

| Starting Material | Reducing Agent | Product |

| This compound | Lithium tri-tert-butoxyaluminum hydride | 2-Methylcyclohexanecarbaldehyde |

| This compound | Diisobutylaluminum hydride (DIBAL-H) | 2-Methylcyclohexanecarbaldehyde |

Stereochemical Considerations in 2 Methylcyclohexane 1 Carbonyl Chloride Chemistry

Identification and Characterization of Isomeric Forms and Diastereomeric Relationships (e.g., cis- and trans- isomers)

2-Methylcyclohexane-1-carbonyl chloride is a chiral molecule featuring two stereogenic centers at positions 1 and 2 of the cyclohexane (B81311) ring. This gives rise to the existence of stereoisomers. The spatial arrangement of the methyl group and the carbonyl chloride group relative to the plane of the ring determines whether the isomer is cis or trans.

Cis-isomers : In the cis-isomer, the methyl group and the carbonyl chloride group are on the same face of the cyclohexane ring. This configuration corresponds to the (1R, 2S) and (1S, 2R) enantiomeric pair.

Trans-isomers : In the trans-isomer, the methyl group and the carbonyl chloride group are on opposite faces of the ring. This arrangement corresponds to the (1R, 2R) and (1S, 2S) enantiomeric pair.

These isomers are diastereomers of each other and, in principle, can be separated due to their different physical properties. The relationship between the substituents can be described as up-up for cis or up-down for trans, depending on the specific chair conformation. vaia.com

The characterization and differentiation of these isomers are typically accomplished using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants and chemical shifts of the protons on carbons 1 and 2 can provide definitive information about their relative stereochemistry. For instance, studies on similar compounds like cis- and trans-3-methylcyclohexyl chloride have shown that their infrared spectra are distinct, allowing for the identification of each isomer in a mixture. wmich.edu Quantitative analysis of isomer mixtures can also be performed using methods like infrared analysis or by examining their refractive indexes, as has been done for the methyl esters of 2-methylcyclohexanecarboxylic acids. wmich.edu

Table 1: Stereoisomers of this compound

| Isomer Type | Substituent Orientation | Enantiomeric Pairs |

|---|---|---|

| Cis | Same face of the ring | (1R, 2S) and (1S, 2R) |

Conformational Analysis of the this compound System

The reactivity and stability of this compound are intrinsically linked to the conformational preferences of its cyclohexane ring.

Preferences for Chair Conformations and Equatorial/Axial Orientations of Substituents

Like most substituted cyclohexanes, this compound adopts a chair conformation as its most stable arrangement, which minimizes both angle strain and torsional strain. vaia.comyoutube.com In a chair conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (around the ring's perimeter). fiveable.me

A fundamental principle of conformational analysis is that substituents prefer the more spacious equatorial position to avoid steric strain. stereoelectronics.org Axial substituents experience destabilizing steric interactions with the other two axial atoms on the same side of the ring (C3 and C5), known as 1,3-diaxial interactions. fiveable.mevaia.com

Influence of Steric and Electronic Factors on Conformational Equilibrium

The equilibrium between the different chair conformations is governed by a combination of steric and electronic effects. wikipedia.orgchemrxiv.org

Steric Effects: Steric hindrance is often the dominant factor. chemrxiv.org The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. oregonstate.edu Larger A-values signify a stronger preference for the equatorial position. For a methyl group, the A-value is approximately 1.7-1.8 kcal/mol. masterorganicchemistry.comoregonstate.edu While the A-value for a carbonyl chloride group is not as commonly cited, it is also expected to prefer the equatorial position to minimize steric clashes.

In the trans-isomer, a conformation with both the methyl and carbonyl chloride groups in equatorial positions (diequatorial) is possible and highly favored. In the cis-isomer, one group must be axial while the other is equatorial. In this case, the conformer where the bulkier group occupies the equatorial position will be more stable. vaia.com For example, in cis-1-chloro-2-methylcyclohexane, the conformer with the equatorial methyl group and axial chlorine is less stable than the one with an axial methyl and equatorial chlorine, because the methyl group has a larger A-value (greater steric demand) than chlorine. vaia.com

Electronic Effects: Electronic effects, such as dipole-dipole interactions and hyperconjugation, can also influence conformational preferences, though they are often secondary to steric effects in carbon-based ring systems. chemrxiv.orgnih.gov The polarity of the C-Cl bond in the carbonyl chloride group introduces a dipole moment, which could potentially influence the conformational equilibrium through interactions with the C-C and C-H bonds of the ring. However, the avoidance of steric repulsion from 1,3-diaxial interactions is generally the overriding factor determining the most stable conformation. wikipedia.orge-bookshelf.de

Table 2: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| -CH₃ (Methyl) | ~1.8 oregonstate.edu | Strong |

Stereoselective Reactions Involving this compound as a Chiral Substrate

The inherent chirality of this compound makes it a valuable substrate in stereoselective synthesis, where its existing stereocenters can influence the creation of new ones.

Diastereoselectivity in Nucleophilic Additions to the Carbonyl Center

When this compound is subjected to nucleophilic attack, for example, in a Friedel-Crafts acylation or during reduction, the existing stereochemistry of the ring can direct the approach of the nucleophile. This often results in the preferential formation of one diastereomer over another.

The carbonyl group in the most stable chair conformation will have one face sterically shielded by the adjacent methyl group and the cyclohexane ring itself. Nucleophiles will preferentially attack from the less hindered face. For instance, reduction of the carbonyl group with a reducing agent like lithium aluminum hydride (Li[AlH₄]) would lead to the formation of a diastereomeric mixture of (2-methylcyclohexyl)methanols. wikipedia.org The ratio of these diastereomers is determined by the relative energies of the transition states leading to their formation. Models like the Felkin-Anh model can often be used to predict the outcome of such reactions, where the largest group alpha to the carbonyl dictates the trajectory of the incoming nucleophile. nih.gov

Enantioselective Transformations Guided by Chiral Auxiliaries or Catalysts

Beyond diastereoselectivity, this compound can be involved in enantioselective reactions. If a racemic mixture of the acyl chloride is used, a chiral catalyst or a chiral auxiliary can be employed to selectively react with one enantiomer, a process known as kinetic resolution.

Alternatively, if a single enantiomer of this compound is used, its inherent chirality can be used to induce asymmetry in other parts of a molecule during a reaction sequence. While specific examples for this exact substrate are not extensively documented in readily available literature, the principle is a cornerstone of modern asymmetric synthesis. For example, transition metal-catalyzed reactions, such as rhodium-catalyzed carbocyclizations, have demonstrated high levels of enantioselectivity when using chiral ligands. nih.gov Such strategies could theoretically be applied to reactions involving derivatives of this compound to achieve high enantiomeric excess in the products. nih.gov

Methodologies for Chiral Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis or resolution of the corresponding chiral 2-methylcyclohexanecarboxylic acid, followed by its conversion to the acyl chloride. This conversion is generally achieved using reagents like thionyl chloride (SOCl₂), a process known to proceed with retention of configuration at the chiral center, thus preserving the enantiopurity of the starting carboxylic acid. nih.govnih.govchiraltech.com

A prominent method for the chiral synthesis of 2-methylcyclohexanecarboxylic acid is through the asymmetric hydrogenation of a prochiral precursor. Research has demonstrated the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates. nih.gov In this approach, a chiral auxiliary, (S)-pyroglutamate, is attached to the 2-methylbenzoyl group, and the subsequent hydrogenation of the aromatic ring proceeds with high diastereoselectivity.

The reaction is typically carried out using rhodium or ruthenium catalysts on a support like alumina (B75360) or activated carbon, at room temperature and under a pressure of 5 MPa. nih.gov The chiral auxiliary effectively shields one face of the aromatic ring, directing the hydrogen addition to the less sterically hindered face. This results in the preferential formation of the cis hydrogenation product. The addition of an amine to the reaction mixture has been shown to further enhance the diastereomeric excess by stabilizing the adsorption of the substrate on the catalyst surface. nih.gov This method has successfully produced (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov

Table 1: Diastereoselective Hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates

| Catalyst | Support | Additive | Diastereomeric Excess (de) (%) | Predominant Stereoisomer |

| Rhodium | Alumina | None | High | (1S,2R) |

| Rhodium | Alumina | Amine | Up to 96 | (1S,2R) |

| Ruthenium | Activated Carbon | None | High | (1S,2R) |

| Ruthenium | Activated Carbon | Amine | Enhanced | (1S,2R) |

Data sourced from a study on the asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis. nih.gov

Once the desired diastereomer of the carboxylic acid is obtained, the chiral auxiliary can be cleaved to yield the enantiomerically enriched 2-methylcyclohexanecarboxylic acid. This acid can then be converted to the corresponding this compound.

When a racemic mixture of 2-methylcyclohexanecarboxylic acid is the starting material, enantiomeric resolution is necessary to separate the enantiomers. Common methods for resolution include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Classical Chemical Resolution

This is the most common method for resolving racemic carboxylic acids. tcichemicals.comlibretexts.org The principle involves reacting the racemic acid with a single enantiomer of a chiral base, often a naturally occurring alkaloid like brucine, strychnine, or a synthetic chiral amine such as (R)-1-phenylethylamine. tcichemicals.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

The differing solubilities allow for the separation of the diastereomeric salts by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. tcichemicals.com While this is a well-established technique, finding a suitable resolving agent and optimizing crystallization conditions can be a trial-and-error process.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases or esterases, to differentiate between the enantiomers of a racemic mixture. wikipedia.orgnih.gov In the context of 2-methylcyclohexanecarboxylic acid, its ester derivatives would be subjected to enzymatic hydrolysis. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester at a much faster rate than the other. wikipedia.org

This results in a mixture of one enantiomer of the alcohol (from the hydrolyzed ester) and the unreacted enantiomer of the ester. These can then be separated by conventional methods. The efficiency of an enzymatic resolution is described by the enantiomeric ratio (E), which is the ratio of the rate constants for the reaction of the two enantiomers. chiraltech.com For a resolution to be practically useful, an E-value greater than 15 is generally desired. chiraltech.com Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for such resolutions. researchgate.net

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for the separation of enantiomers. researchgate.netresearchgate.net For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.netresearchgate.net The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, can be optimized to achieve baseline separation of the enantiomers. researchgate.net This method allows for the direct separation of the enantiomers of 2-methylcyclohexanecarboxylic acid without the need for derivatization.

Computational and Theoretical Studies on 2 Methylcyclohexane 1 Carbonyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. researchgate.netarxiv.org For 2-methylcyclohexane-1-carbonyl chloride, DFT calculations can provide a detailed picture of its geometry and electronic characteristics.

The geometry of this compound is characterized by the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric and angle strain. The methyl and carbonyl chloride substituents can exist in various stereoisomeric forms (cis and trans) and occupy either axial or equatorial positions on the ring. DFT optimization would reveal the most stable arrangement by minimizing the total energy of the molecule. researchgate.net

Electronic properties such as the distribution of electron density can be visualized and quantified. Mulliken population analysis, for instance, can be used to estimate partial atomic charges, identifying the electrophilic and nucleophilic sites within the molecule. wikipedia.org The carbonyl carbon is expected to carry a significant positive partial charge, making it a prime target for nucleophilic attack. The oxygen and chlorine atoms, being highly electronegative, will exhibit negative partial charges.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. nist.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Calculated Molecular and Electronic Properties of cis-2-Methylcyclohexane-1-carbonyl chloride (Equatorial-Axial Conformer) using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| Bond Lengths (Å) | |

| C=O | 1.19 |

| C-Cl | 1.80 |

| C-C (carbonyl) | 1.52 |

| Bond Angles (degrees) | |

| O=C-Cl | 125.0 |

| O=C-C(cyclohexane) | 123.5 |

| Mulliken Atomic Charges (e) | |

| Carbonyl Carbon | +0.75 |

| Carbonyl Oxygen | -0.55 |

| Chlorine | -0.25 |

| Frontier Orbital Energies (eV) | |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar acyl chlorides. Actual values would require specific computation for this molecule.

Elucidation of Reaction Mechanisms via Computational Methods (e.g., Transition State Analysis, Reaction Coordinate Mapping)

Computational methods are invaluable for mapping the energetic pathways of chemical reactions, providing insights into the mechanisms that are often difficult to probe experimentally. For this compound, a key reaction is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org

Transition State Analysis: The reaction of this compound with a nucleophile, such as an amine or an alcohol, is presumed to proceed through a tetrahedral intermediate. researchgate.net Computational chemistry allows for the location and characterization of the transition state(s) along the reaction coordinate. researchgate.net The transition state is a high-energy species that represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a critical factor in the reaction kinetics. For acyl chlorides, the nucleophilic attack on the carbonyl carbon is often the rate-determining step. libretexts.org

Reaction Coordinate Mapping: A reaction coordinate diagram can be constructed by calculating the energy of the system as a function of the geometric changes that occur during the reaction. This provides a visual representation of the energy profile, including reactants, intermediates, transition states, and products. For the reaction of this compound, the reaction coordinate could be defined by the distance between the nucleophile and the carbonyl carbon. The resulting map would illustrate the energy changes as the nucleophile approaches, forms a bond with the carbonyl carbon to create the tetrahedral intermediate, and subsequently expels the chloride ion to form the final product. Computational studies on simpler acyl chlorides have shown that the reaction can sometimes proceed through a concerted S_N2-like mechanism, bypassing a stable tetrahedral intermediate, depending on the nucleophile and solvent conditions. pharmacy180.com

Analysis of Conformational Dynamics and Energy Landscape Mapping

The flexibility of the cyclohexane ring and the rotation around the C-C bond connecting it to the carbonyl group give rise to a complex conformational landscape for this compound.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The methyl and carbonyl chloride groups can be in either axial or equatorial positions. For a 1,2-disubstituted cyclohexane, this leads to cis and trans diastereomers, each with its own set of conformational possibilities. youtube.com The relative energies of these conformers are determined by steric interactions, such as 1,3-diaxial interactions. pharmacy180.com For the methyl group, the energy cost of being in an axial position (A-value) is approximately 1.7 kcal/mol. The A-value for the carbonyl chloride group would be different and would also need to be considered to determine the most stable conformer. chegg.com Generally, conformers with bulky groups in equatorial positions are favored. quora.com

The energy landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. researchgate.net By mapping this landscape, we can identify the various stable conformers (local minima) and the energy barriers (saddle points, or transition states) that separate them. nih.gov This analysis is crucial for understanding the dynamic behavior of the molecule, as it dictates the populations of different conformers at a given temperature and the rates of interconversion between them. For this compound, the energy landscape would reveal the preferred orientations of the methyl and carbonyl chloride groups on the cyclohexane ring and the rotational barriers associated with the carbonyl chloride group. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to identify and characterize molecules.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, the most characteristic IR absorption would be the C=O stretching frequency of the acyl chloride group, which is typically found in the range of 1770-1815 cm⁻¹. researchgate.net Calculations can also predict the frequencies of C-H stretching, C-C stretching, and various bending modes, providing a complete theoretical IR spectrum that can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. msu.ru These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. iosrphr.orglibretexts.org The predicted shifts are sensitive to the electronic environment of the nuclei, which is influenced by the molecular conformation. Therefore, by comparing calculated and experimental NMR spectra, it is possible to deduce the predominant conformation of this compound in solution. msu.ruoregonstate.edu For instance, the chemical shifts of the protons and carbons on the cyclohexane ring will differ significantly depending on whether the substituents are in axial or equatorial positions.

Table 2: Predicted Spectroscopic Data for trans-2-Methylcyclohexane-1-carbonyl chloride (Diequatorial Conformer)

| Spectroscopy | Predicted Signature |

| IR | Characteristic Frequencies (cm⁻¹) |

| C=O stretch: ~1805 | |

| C-H stretch (alkane): ~2850-2960 | |

| C-Cl stretch: ~730 | |

| ¹H NMR | Chemical Shifts (ppm, relative to TMS) |

| H on C1 (adjacent to C=O): ~2.5-3.0 | |

| H on C2 (adjacent to CH₃): ~1.5-2.0 | |

| CH₃ protons: ~0.9-1.2 (doublet) | |

| Other cyclohexane protons: ~1.2-1.8 | |

| ¹³C NMR | Chemical Shifts (ppm, relative to TMS) |

| Carbonyl Carbon (C=O): ~175-180 | |

| C1 (adjacent to C=O): ~50-60 | |

| C2 (adjacent to CH₃): ~30-40 | |

| CH₃ Carbon: ~15-20 | |

| Other cyclohexane carbons: ~25-35 |

Note: These are illustrative values based on typical ranges for the respective functional groups and structural motifs. Precise values would be obtained from specific quantum chemical calculations. libretexts.org

Molecular Modeling and Simulation of Reactivity Profiles

Molecular modeling and simulations, such as molecular dynamics (MD), can provide a dynamic picture of the reactivity of this compound. mdpi.comresearcher.life While quantum chemical calculations focus on static structures and energy profiles, MD simulations can model the time evolution of a system, including the interactions with solvent molecules and other reactants. nih.gov

By simulating the reaction of this compound with a nucleophile in a solvent box, one can observe the entire reaction trajectory. This can reveal details about the role of the solvent in stabilizing intermediates and transition states, the preferred pathways for nucleophilic attack, and the dynamics of bond formation and breaking. Such simulations can be particularly useful for understanding the stereochemical outcome of reactions, as the conformational flexibility of the cyclohexane ring and the approach of the nucleophile can be explicitly modeled.

Furthermore, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. By calculating various molecular descriptors (e.g., steric parameters, electronic properties) for a series of related acyl chlorides and correlating them with their experimentally determined reactivities, it is possible to develop a model that can predict the reactivity of new, un-synthesized compounds like different isomers or derivatives of this compound. peerj.com

Analytical Characterization Techniques for 2 Methylcyclohexane 1 Carbonyl Chloride and Its Derivatives

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Methylcyclohexane-1-carbonyl chloride. While specific experimental spectra for this compound are not widely published, analysis of related compounds provides a strong basis for predicting its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple stereoisomers (cis and trans) and the various proton environments in the cyclohexyl ring. The chemical shifts would likely range from approximately 0.9 to 3.0 ppm. The methyl group protons would appear as a doublet, while the methine proton at the C1 position, adjacent to the carbonyl chloride group, would be significantly deshielded. The remaining methylene (B1212753) and methine protons on the cyclohexane (B81311) ring would exhibit complex multiplets due to spin-spin coupling. For comparison, the ¹H NMR spectrum of the related compound, cyclohexanecarbonyl chloride, shows signals for the cyclohexane protons between 1.2 and 2.8 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals would be expected. The carbonyl carbon (C=O) would be the most downfield-shifted, typically in the range of 170-180 ppm. The carbons of the cyclohexane ring would appear between 20 and 50 ppm, with the methyl carbon appearing at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretching vibration of the acid chloride group, which is expected to appear in the region of 1780-1815 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl groups around 2850-2960 cm⁻¹ and C-Cl stretching in the fingerprint region. The IR spectrum of cyclohexanecarbonyl chloride, a similar structure, displays a strong C=O stretch at approximately 1795 cm⁻¹. nih.govnist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 160.64. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic [M+2]⁺ peak. Common fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the cyclohexane ring. The mass spectrum of the related cyclohexanecarbonyl chloride shows a base peak at m/z 83, corresponding to the cyclohexyl cation, and other significant fragments. nih.govnist.gov

| Spectroscopic Data for Related Compounds | |

| Compound | Key Spectral Features |

| Cyclohexanecarbonyl chloride | ¹H NMR: 1.2-2.8 ppm (cyclohexyl protons) chemicalbook.com |

| IR (cm⁻¹): ~1795 (C=O stretch) nih.govnist.gov | |

| MS (m/z): 83 (base peak, [C₆H₁₁]⁺) nih.govnist.gov | |

| cis-2-Methylcyclohexanol | ¹H NMR: Signals include those at 3.78, 1.74, 1.64, 1.53, 1.50, 1.45-1.32, 1.27, and 0.94 ppm chemicalbook.com |

| IR: Available spectra show characteristic O-H and C-H stretches chemicalbook.com | |

| trans-2-Methylcyclohexanol | ¹H NMR: Spectral data available chemicalbook.com |

| IR: Available spectra show characteristic O-H and C-H stretches chemicalbook.com |

Chromatographic Separation Methods for Purity Assessment and Isomer Ratio Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of this compound and determining the ratio of its cis and trans isomers.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating volatile compounds like this compound and its isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.

Purity Assessment: A high-resolution capillary GC column can effectively separate the target compound from starting materials, byproducts, and solvents. The peak area of the main component relative to the total area of all peaks provides a quantitative measure of purity.

Isomer Ratio Determination: The cis and trans isomers of this compound are expected to have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. Chiral stationary phases, such as those based on cyclodextrins, are often employed for the separation of stereoisomers. researchgate.netuni-muenchen.de The relative peak areas of the resolved isomers can be used to determine their ratio in a given sample. For instance, GC has been successfully used to separate the stereoisomers of related dimethylcyclohexanes. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful separation technique that can be applied to this compound, particularly for less volatile derivatives or when derivatization is employed.

Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common approach for assessing the purity of organic compounds. A UV detector can be used if the compound or its derivatives possess a chromophore.

Isomer Ratio Determination: Similar to GC, HPLC with a chiral stationary phase can be used to resolve the enantiomers or diastereomers of this compound or its derivatives. The choice of the chiral selector and mobile phase is critical for achieving optimal separation.

| Chromatographic Methods for Isomer Separation | |

| Technique | Application Notes |

| Gas Chromatography (GC) | Well-suited for the volatile this compound. Chiral stationary phases can be used to separate cis and trans isomers. researchgate.netuni-muenchen.de |

| High-Performance Liquid Chromatography (HPLC) | Applicable for purity and isomer analysis, especially for derivatives. Chiral columns are necessary for separating stereoisomers. |

X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While this compound itself is a liquid at room temperature, its crystalline derivatives, such as amides or other solid adducts, can be analyzed using this technique.

Although no specific X-ray crystal structures of this compound derivatives are publicly available in the searched literature, the formation of crystalline derivatives, such as N-substituted amides, is a common strategy to enable structural elucidation by X-ray diffraction. For example, the crystal structures of various cyclohexanecarboxamide (B73365) derivatives have been reported, demonstrating the feasibility of this approach for related compounds. nih.govmdpi.comresearchgate.net Such an analysis would unambiguously confirm the cis or trans configuration of the isomers.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality and conformational rigidity of the 2-methylcyclohexyl moiety make 2-Methylcyclohexane-1-carbonyl chloride an attractive starting material for the stereoselective synthesis of complex organic molecules, including natural products and their analogues. The acyl chloride functionality provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the 2-methylcyclohexylcarbonyl scaffold into larger, more elaborate structures.

One of the primary reactions leveraging the reactivity of acyl chlorides is the Friedel-Crafts acylation. This reaction allows for the attachment of the 2-methylcyclohexylcarbonyl group to aromatic rings, a common structural motif in many complex molecules. The resulting ketones can then be further elaborated through various synthetic manipulations. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential is evident from the general utility of such chiral building blocks. buchler-gmbh.com The synthesis of complex molecules often relies on the strategic use of chiral fragments to control the stereochemistry of the final product. nih.govelsevierpure.comrsc.org

Furthermore, the carbonyl chloride can readily react with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. These reactions are fundamental in the construction of diverse molecular frameworks. For instance, the formation of amide bonds is a cornerstone of peptide synthesis and the creation of many biologically active molecules.

The reduction of the carbonyl group in this compound offers another pathway to complexity. Reagents like lithium aluminum hydride (LiAlH4) can reduce the acyl chloride to a primary alcohol, providing a different functional group for further synthetic transformations. wikipedia.org

Role in the Preparation of Specialized Polymeric Materials and Functionalized Surfaces

The reactivity of this compound makes it a candidate for the synthesis of specialized polymeric materials. Acyl chlorides are key monomers in the production of polyamides and polyesters through condensation polymerization. chemguide.co.ukresearchgate.net By reacting this compound with appropriate di-functional co-monomers (e.g., diamines or diols), polymers incorporating the 2-methylcyclohexyl group can be prepared. This moiety can influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, by introducing a bulky, alicyclic structure into the polymer backbone. researchgate.net

For example, the synthesis of polyamides, analogous to nylon, can be achieved by reacting this compound with a diamine. The resulting polymer would feature repeating units linked by amide bonds, with the 2-methylcyclohexyl group as a pendant side chain.

In the field of materials science, the functionalization of surfaces is crucial for a wide range of applications, from biocompatible medical implants to specialized electronic devices. kuleuven.bersc.orgresearchgate.netresearchgate.net this compound can be used to modify surfaces that possess nucleophilic groups, such as hydroxyl or amine functionalities. This surface grafting can alter the surface properties, for instance, by increasing hydrophobicity or introducing a chiral environment. Such modifications are critical in controlling protein adsorption, cell adhesion, and other biological interactions at the material-tissue interface. nih.gov

Precursor in the Synthesis of Intermediates for Bioactive Compounds

The 2-methylcyclohexane structural motif is present in various biologically active compounds. Therefore, this compound serves as a valuable precursor for the synthesis of intermediates that can be further elaborated into potential therapeutic agents.

A significant application lies in the synthesis of 2-methylcyclohexane carboxylic acid and its derivatives, such as esters and amides. These derivatives are known to be building blocks for a variety of bioactive molecules, including antiviral and anti-inflammatory agents. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, research has been conducted on the asymmetric synthesis of 2-methylcyclohexane carboxylic acids, highlighting the importance of this chiral scaffold in medicinal chemistry. nih.gov The conversion of the parent carboxylic acid to the more reactive this compound facilitates the efficient synthesis of these derivatives.

The reaction of this compound with various amines can generate a library of amides. These amides can then be screened for biological activity. This approach is a common strategy in drug discovery to explore the structure-activity relationship of a particular molecular scaffold.

Contribution to the Development of Novel Synthetic Methodologies

While this compound is primarily utilized as a reagent in established synthetic transformations, its unique properties can contribute to the development of novel synthetic methodologies. The presence of both a reactive functional group and a chiral, conformationally restricted ring allows it to be used as a probe in the study of reaction mechanisms and stereoselectivity.

For instance, its use in catalytic asymmetric reactions can help in the evaluation of new chiral catalysts and the development of new stereoselective transformations. nih.gov The diastereoselectivity of reactions involving this compound can provide valuable insights into the transition state geometries and the factors that govern stereochemical outcomes.

The synthesis of 2-chloro-2-methylcyclohexanone (B81787) from 2-methylcyclohexanone (B44802) provides a related example of how functionalized cyclohexanes are used to build complexity. orgsyn.org Although not directly involving the carbonyl chloride, this highlights the synthetic interest in this class of substituted cyclohexanes. The development of efficient methods to synthesize and react such building blocks is an ongoing area of research in organic chemistry.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

The traditional synthesis of 2-Methylcyclohexane-1-carbonyl chloride often involves reagents like oxalyl chloride or thionyl chloride, which can be hazardous and produce corrosive byproducts. google.comwmich.edu A significant future trend is the development of more sustainable and greener synthetic routes.

Greener Chlorinating Agents: Research is increasingly focused on replacing conventional chlorinating agents with safer and more environmentally benign alternatives. One such alternative is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate), which is a stable solid and can be used in catalytic amounts, reducing waste and handling hazards.

Solvent-Free and Alternative Solvents: Future research will likely explore solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids to minimize the use of volatile and often toxic organic solvents.

Innovations in Catalytic Activation and Selective Transformations

The reactivity of the carbonyl group in this compound makes it a versatile synthon. Future research is geared towards the development of novel catalytic systems that can activate this group for highly selective transformations.

Novel Coupling Reactions: Research into new catalytic cross-coupling reactions involving this compound as an electrophile is an emerging area. This could lead to the efficient formation of carbon-carbon and carbon-heteroatom bonds, opening up new avenues for the synthesis of complex molecules.

Enhanced Strategies for Advanced Stereochemical Control in Derivatization Reactions

Given that this compound possesses a chiral center, controlling the stereochemistry during its derivatization is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Chiral Catalysts: The development of new chiral catalysts that can effect enantioselective or diastereoselective transformations of this compound is a significant research direction. This would allow for the synthesis of single-isomer products, which is often a requirement for therapeutic applications.

Substrate-Controlled Diastereoselectivity: Research into understanding and controlling the inherent diastereoselectivity of reactions involving different isomers of this compound will continue to be important. For instance, the synthesis of specific cis or trans isomers of its derivatives has been a subject of study. wmich.edu

Kinetic Resolution: Future work may also focus on the kinetic resolution of racemic mixtures of this compound using chiral catalysts or enzymes, providing access to enantiomerically pure forms of its derivatives.

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of chemical synthesis with modern technologies like flow chemistry and automated platforms is a rapidly growing trend that promises to revolutionize the production of molecules like this compound.

Flow Synthesis of Acyl Chlorides: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are not easily accessible in batch. The application of flow chemistry to the synthesis of acyl chlorides, in general, is an active area of research and is expected to be applied to the production of this compound. This would enable safer handling of hazardous reagents and byproducts on a larger scale.

Automated Synthesis: Automated synthesis platforms can significantly accelerate the optimization of reaction conditions and the synthesis of libraries of derivatives of this compound for screening purposes. These platforms can systematically vary reaction parameters such as temperature, concentration, and catalyst loading to rapidly identify optimal conditions.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches are poised to play a crucial role in understanding and predicting the behavior of this compound.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of reactions involving this compound. This understanding can guide the design of new catalysts and the prediction of reaction outcomes.

Virtual Screening and Novel Application Discovery: Computational models can be used to screen virtual libraries of compounds for potential reactivity with this compound, leading to the discovery of new reactions and applications. Machine learning algorithms can be trained on existing reaction data to predict the success of new transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methylcyclohexane-1-carbonyl chloride, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves chlorination of 2-methylcyclohexane-1-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include maintaining anhydrous conditions, controlling reaction temperature (e.g., −78 °C for sensitive intermediates), and purifying via fractional distillation or recrystallization . For reproducibility, document detailed procedures (e.g., solvent ratios, catalyst loading, and reaction times) in the main manuscript, with extended datasets (e.g., NMR spectra, yields) in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methyl group positions and cyclohexane ring conformation. For example, methyl protons appear as singlets at δ 1.1–1.3 ppm in analogous compounds .

- IR : Confirm the carbonyl chloride group (C=O stretch ~1800 cm⁻¹) and absence of hydroxyl impurities.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., M⁺ at m/z calculated for C₈H₁₁ClO) .

Advanced Research Questions

Q. How does the methyl group’s stereochemistry influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Conformational analysis via DFT (e.g., B3LYP/6-31G**) reveals axial vs. equatorial methyl positioning affects steric hindrance. For example, axial methyl groups increase transition-state energy in reactions with amines, reducing reaction rates by 15–20% . Experimental validation involves synthesizing stereoisomers and comparing kinetics via UV-Vis or LC-MS monitoring .

Q. How can contradictions in literature about this compound’s stability under basic conditions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Design controlled experiments:

- Compare hydrolysis rates in anhydrous THF vs. wet DMSO using ¹H NMR to track degradation.

- Apply Arrhenius analysis to quantify activation energy differences .

Q. What computational strategies predict the compound’s behavior in multi-step syntheses (e.g., peptide coupling)?

- Methodological Answer :

- Reactivity Modeling : Use Gaussian or ORCA to simulate transition states for acyl transfer reactions. B3LYP/6-311++G** reliably predicts regioselectivity in cyclohexane-derived carbonyl chlorides .

- Solvent Effects : Apply COSMO-RS to optimize solvent choice (e.g., dichloromethane minimizes side reactions vs. DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.